5alpha-Pregnane-3,11,20-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

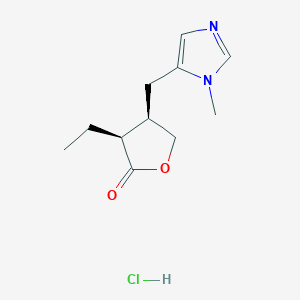

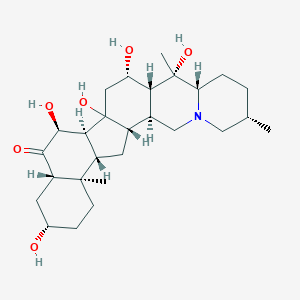

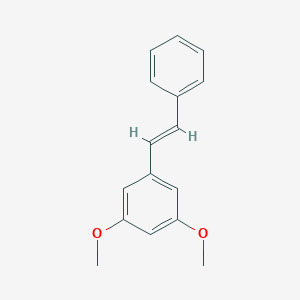

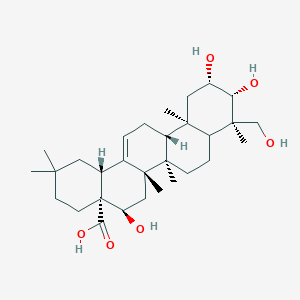

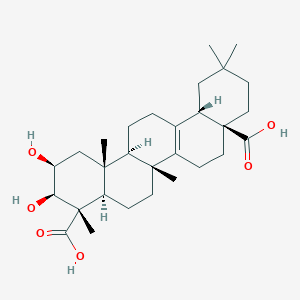

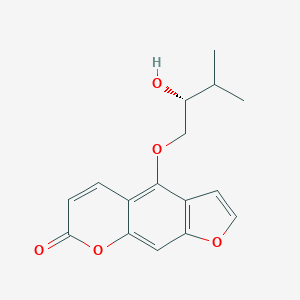

5alpha-Pregnane-3,11,20-trione is a unique chemical compound with the linear formula C21H30O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

5alpha-Pregnane-3,11,20-trione can be synthesized from cholesterol through a series of chemical reactions. One of the common methods to synthesize this hormone is by using oxidation with chromic anhydride. The synthesized molecule can be purified using various techniques, including chromatography and recrystallization.Molecular Structure Analysis

The molecular structure of 5alpha-Pregnane-3,11,20-trione is represented by the linear formula C21H30O3 . It has a molecular weight of 330.471 . The structure contains a total of 54 atoms; 30 Hydrogen atoms, 21 Carbon atoms, and 3 Oxygen atoms .Physical And Chemical Properties Analysis

5alpha-Pregnane-3,11,20-trione is a white, crystalline powder that is insoluble in water. It has a molecular weight of 330.46 g/mol and a melting point of 176-178°C.Scientific Research Applications

Neuroprotection during Anesthesia

Scientific Field

Anesthesiology and Neurology

Application Summary

Allopregnanetrione has been studied for its potential neuroprotective effects during anesthesia. It is an analogue of the neurosteroid allopregnanolone and has been implicated in neuroprotection, neurogenesis, and preservation of cognition through activation of pregnane X receptors in the central nervous system.

Methods of Application

In vitro studies have used human embryonic kidney cells (HEK293) expressing human pregnane X receptors (h-PXR) hybridized and linked to the firefly luciferase gene. Ligand solutions of allopregnanolone and its analogues were applied to these cells, causing downstream changes in luciferase activity and light emission, measured as relative light units using a plate-reading luminometer.

Results

The studies found that equimolar concentrations of alfaxalone, an analogue of allopregnanolone, were more efficacious in activating h-PXR, suggesting that alfaxalone sedation and anesthesia may be accompanied by the physiological effects of allopregnanolone .

Treatment of Postpartum Depression

Scientific Field

Psychiatry

Application Summary

Allopregnanetrione, under the medication name brexanolone, is used to treat postpartum depression. It is administered intravenously and acts as a positive allosteric modulator of the GABA_A receptor.

Methods of Application

Brexanolone is administered as a continuous intravenous infusion over a period of 60 hours. The drug’s pharmacokinetics involves non-CYP450 metabolism, including keto-reduction, glucuronidation, and sulfation.

Results

Clinical trials have shown that brexanolone significantly reduces the symptoms of postpartum depression, with side effects including sedation, sleepiness, and dry mouth .

Neurosteroid Metabolite Research

Scientific Field

Neuropharmacology

Application Summary

Allopregnanetrione is a neurosteroid metabolite of progesterone and has been studied for its modulatory effects on γ-aminobutyric acid (GABA-A) receptors on neural stem cells and other cell types in the brain.

Methods of Application

Research involves the use of neural stem cells and assays to measure the modulatory effects of allopregnanetrione on GABA-A receptor activity.

Results

The compound has shown to be an allosteric modulator of GABA-A receptors, which plays a role in the regulation of neural stem cell proliferation and differentiation .

Safety And Hazards

5alpha-Pregnane-3,11,20-trione may be harmful if inhaled, in contact with skin, or if swallowed . It may cause respiratory irritation, moderate skin irritation, and eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .

properties

IUPAC Name |

(5S,8S,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13,15-17,19H,4-11H2,1-3H3/t13-,15-,16+,17-,19+,20-,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRWWYGWQKBKBF-MUGXHADPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359530 |

Source

|

| Record name | Allopregnanetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5alpha-Pregnane-3,11,20-trione | |

CAS RN |

2089-06-7 |

Source

|

| Record name | Allopregnanetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B192102.png)